2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a fused pyridine and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylpyridine with a suitable reagent to form the pyrrolo[3,4-b]pyridine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced pyrrolo[3,4-b]pyridine derivatives .
Scientific Research Applications
2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: A similar compound with slight structural differences.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives: Compounds with variations in the pyridine ring or substituents.
Uniqueness
2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,4-dimethyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)11-8-7(5)4-10-9(8)12/h3H,4H2,1-2H3,(H,10,12) |
InChI Key |
IUVYJCNWVSPXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CNC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.